(4-Fluorophenyl)cyanamide
Description
General Overview of Cyanamide (B42294) Chemical Properties and Electronic Structure
Cyanamide (CH₂N₂) is an organic compound featuring a nitrile group attached to an amino group. wikipedia.org It exists in two tautomeric forms: N≡C–NH₂ and the carbodiimide (B86325) form HN=C=NH, with the former being the predominant tautomer. wikipedia.org This structural feature, possessing both a nucleophilic and an electrophilic site within the same molecule, makes cyanamide a bifunctional and highly reactive intermediate in numerous synthetic pathways. wikipedia.orgchemicalbook.com The molecule's dual functionality allows it to participate in a variety of chemical reactions, including cyclization, addition, and substitution. chemicalbook.com
The electronic structure of cyanamides is notable. They are considered isoelectronic with azides but are generally more stable towards heat and ionizing radiation. royalsocietypublishing.orgscite.ai The nature of the bonds within cyanamide salts can vary significantly; for instance, sodium cyanamide is considered ionic, while silver and lead cyanamides are covalent. royalsocietypublishing.orgscite.ai In its protonated form, the central carbon atom becomes highly electrophilic, readily reacting with a range of nucleophiles. wikipedia.org
Significance of N-Arylcyanamides as Building Blocks in Organic Synthesis
N-Arylcyanamides are highly versatile N-C-N building blocks for a multitude of organic transformations. nih.gov Their utility is prominent in the synthesis of various nitrogen-containing compounds and heterocycles, such as guanidines, ureas, isoureas, amidines, indolines, and pyrrolidines. nih.govcardiff.ac.uk
The reactivity of N-arylcyanamides allows for their participation in diverse synthetic strategies:
Heterocycle Synthesis : They are key reactants in the regioselective synthesis of N-substituted 2-aminoquinazolin-4-ones. rsc.org For example, reacting methyl anthranilates with N-arylcyanamides can yield 3-arylquinazolin-4-ones or, under different conditions, 2-(N-arylamino)quinazolin-4-ones. rsc.org
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions have been developed for the arylation of cyanamides, enabling the formation of unsymmetrical aryl/alkyl and aryl/aryl cyanamides, which are otherwise challenging to synthesize. nih.gov
Electrophilic Cyanation : N-sulfonyl cyanamides are used as effective electrophilic cyanating agents in reactions catalyzed by transition metals like rhodium, cobalt, and ruthenium. mdpi.comnih.gov
Intramolecular Aminocyanation : Copper-catalyzed intramolecular aminocyanation of certain N-arylcyanamide derivatives can lead to the formation of 3-cyanoindole (B1215734) skeletons. mdpi.com
Cyano-Sacrificial Amination : In some reactions, the cyano group of N-(2-(arylthio)aryl)cyanamides can be displaced in a copper(I)-catalyzed regioselective arylthio-arylamination of quinoline (B57606) and isoquinoline (B145761) N-oxides. acs.org
The development of new synthetic methods continues to expand the utility of these compounds, with recent approaches focusing on less toxic reagents and more efficient, environmentally benign protocols, such as ultrasound-irradiated synthesis. cardiff.ac.uknih.gov
Contextualization of (4-Fluorophenyl)cyanamide within Contemporary Chemical Research
This compound, also known as N-(4-Fluorophenyl)cyanamide, is a specific N-arylcyanamide that has been a subject of modern synthetic studies. Research has focused on its efficient synthesis and characterization.
A recent study reported a cascade process for the direct conversion of nitriles to cyanamides, including the synthesis of N-(4-Fluorophenyl)cyanamide. This method provided the compound as a white solid with an 87% isolated yield. rsc.org The structural properties of the synthesized compound were confirmed through detailed spectroscopic analysis. rsc.org
| Analysis | Data |
|---|---|
| 1H NMR (500 MHz, Chloroform-d) | δ 7.09–7.02 (m, 2H), 7.02–6.97 (m, 2H), 6.75 (s, 1H) |
| 13C NMR (126 MHz, Chloroform-d) | δ 133.23, 116.95, 116.89, 116.66, 116.47, 111.45 |
| HRMS [ESI] | calcd for C₇H₄FN₂ [M-H]⁻: 135.0364, found: 135.0365 |
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBMQHFYQQYKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310431 | |
| Record name | N-(4-Fluorophenyl)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14213-19-5 | |
| Record name | N-(4-Fluorophenyl)cyanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14213-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluorophenyl)cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501310431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-fluorophenyl)amino]carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for 4 Fluorophenyl Cyanamide and Its Derivatives
Electrophilic Cyanation Strategies for N-Arylamines
Electrophilic cyanation of N-arylamines, such as 4-fluoroaniline (B128567), is a direct approach to forming the N-CN bond integral to (4-Fluorophenyl)cyanamide. This strategy has evolved from the use of hazardous traditional reagents to the development of safer and more versatile modern alternatives.
Cyanogen (B1215507) Halide-Mediated Routes and Their Modern Alternatives
Historically, cyanogen halides, particularly cyanogen bromide (BrCN) and cyanogen chloride (ClCN), have been the primary reagents for the electrophilic cyanation of amines. nih.gov These reagents are highly effective due to the electrophilicity of the cyano carbon, readily reacting with nucleophilic amines to form the desired cyanamide (B42294). However, their extreme toxicity and hazardous physical properties, such as high vapor pressure and low boiling points, have driven the search for safer alternatives. nih.govresearchgate.net
Modern alternatives aim to replicate the reactivity of cyanogen halides while mitigating their associated dangers. These include reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which serves as an electrophilic cyanide source. researchgate.net Another approach involves the use of trichloroacetonitrile, which offers a less toxic and safer-to-handle option for cyanamide synthesis in a one-pot, two-step procedure. cardiff.ac.uk Furthermore, zinc cyanide (Zn(CN)₂) has been employed in a one-pot synthesis of cyanamides from amines as a safer alternative to the highly toxic cyanogen halides. researchgate.netscielo.br
Table 1: Comparison of Traditional and Modern Cyanating Reagents
| Reagent | Advantages | Disadvantages |
| Cyanogen Bromide (BrCN) | Highly effective, readily available | Extremely toxic, high vapor pressure, moisture sensitive nih.govresearchgate.net |
| Cyanogen Chloride (ClCN) | Highly reactive | Poisonous gas, difficult to handle nih.gov |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Safer solid reagent | Requires specific activation |
| Trichloroacetonitrile | Less toxic, safer to handle | May require a two-step procedure cardiff.ac.uk |
| Zinc Cyanide (Zn(CN)₂) with N-Chlorosuccinimide | One-pot synthesis, avoids cyanogen halides | Requires an oxidant researchgate.netscielo.br |
In Situ Generation of Cyanating Reagents (e.g., from TMSCN/Hypochlorite)
A significant advancement in safety and operational simplicity is the in situ generation of the electrophilic cyanating species. A notable example is the reaction of trimethylsilyl (B98337) cyanide (TMSCN) with sodium hypochlorite (B82951) (NaClO), typically from household bleach. nih.gov This method is believed to generate cyanogen chloride (ClCN) transiently in the reaction mixture, which then rapidly reacts with the present amine. nih.govnih.gov
The reaction is exothermic and proceeds quickly, tolerating a range of functional groups. nih.gov This oxidative N-cyanation allows for the preparation of various disubstituted cyanamides from secondary amines without the need to handle highly toxic cyanogen halides directly. nih.gov The process is operationally simple and has been shown to be effective for a variety of both aryl-alkyl and dialkyl amines. nih.gov
Reaction Scheme: R₂NH + TMSCN + NaClO → R₂NCN + NaCl + TMSOH nih.gov
Utilizing Specialized Electrophilic Nitrile Sources (e.g., Thiocyanoimidazolium Salts)
To further refine the electrophilic cyanation process, specialized reagents have been developed that offer enhanced stability, selectivity, and safety. Among these are thiocyanoimidazolium salts. These compounds act as potent electrophilic cyanating agents for secondary amines. nih.gov The synthesis of these reagents involves the halogenation of a thiourea (B124793) precursor to form a hypervalent sulfur species, which is then treated with TMSCN. nih.gov
The resulting thiocyanoimidazolium salt can effectively transfer a "CN⁺" equivalent to a variety of nucleophilic amines in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to yield the corresponding cyanamides in good yields. nih.gov This method provides a valuable alternative for the synthesis of cyanamides under mild conditions.
Transition Metal-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions
Transition metal catalysis has revolutionized the formation of C-N bonds, providing powerful tools for the synthesis of N-aryl cyanamides like this compound. These methods often involve the coupling of an aryl halide with a cyanamide or a precursor, offering a different retrosynthetic approach compared to direct electrophilic cyanation.
Palladium-Catalyzed Arylation of Cyanamides
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the arylation of cyanamides. nih.govnih.govacs.org This methodology allows for the coupling of alkyl or aryl cyanamides with aryl halides or pseudohalides (e.g., triflates). nih.govnih.govacs.org The reactions typically employ a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand, such as tBuXPhos, and a base. nih.gov
These reactions proceed under mild conditions and are tolerant of a variety of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. nih.gov This method is particularly useful for synthesizing N-aryl cyanamides that might be challenging to prepare via direct cyanation of the corresponding aniline.
Table 2: Key Parameters in Palladium-Catalyzed Arylation of Cyanamides
| Parameter | Typical Conditions | Role |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst for the active Pd(0) species |
| Ligand | tBuXPhos, other bulky phosphines | Stabilizes the Pd center and facilitates reductive elimination |
| Base | NaOtBu, K₃PO₄ | Activates the cyanamide and neutralizes the acid formed |
| Solvent | Toluene, Dioxane | Provides a suitable medium for the reaction |
| Aryl Halide | Aryl bromides, iodides, chlorides, triflates | Source of the aryl group |
Copper-Catalyzed Desulfurization/C-N Cross-Coupling from Thiourea Precursors
An innovative and efficient one-pot strategy for the synthesis of aromatic cyanamides involves a copper-catalyzed desulfurization and C-N cross-coupling reaction starting from readily available thioureas. rsc.org In this approach, a thiourea precursor reacts with an aryl iodide, such as 1-fluoro-4-iodobenzene, in the presence of a copper catalyst. rsc.org
This process is believed to proceed through the formation of an isothiourea intermediate, which then undergoes intramolecular elimination to generate the N-aryl cyanamide and a thiol intermediate. nih.gov This method is advantageous as it utilizes inexpensive and air-stable copper sources as catalysts and avoids the direct use of toxic cyanating agents. rsc.org The reaction conditions are generally mild, and the protocol has been shown to be applicable to a variety of iodobenzenes, affording the corresponding aryl cyanamides in good to excellent yields. rsc.org Iron-mediated desulfurization of isothiocyanates also presents an alternative route for the synthesis of substituted cyanamides under mild, room temperature conditions. ias.ac.in
Rearrangement-Based Synthetic Approaches to Arylcyanamides
Rearrangement reactions offer elegant and efficient pathways to complex molecular architectures from readily available starting materials. Among these, the Tiemann rearrangement and its variants have proven to be valuable for the synthesis of arylcyanamides.
The Tiemann rearrangement traditionally involves the conversion of an amidoxime (B1450833) to a carbodiimide (B86325), which can be subsequently hydrolyzed to a urea (B33335). However, modified conditions have enabled the direct synthesis of N-substituted cyanamides from amidoximes. This transformation is typically facilitated by the use of a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base.
The reaction commences with the O-sulfonylation of the amidoxime, in this case, 4-fluoro-N'-hydroxybenzamidine. The resulting O-sulfonyl intermediate then undergoes a base-promoted rearrangement. The migration of the aryl group (4-fluorophenyl) to the nitrogen atom with the concomitant expulsion of the sulfonate leaving group leads to the formation of the corresponding arylcyanamide. This method is advantageous due to its operational simplicity and the accessibility of the starting amidoximes, which can be prepared from the corresponding nitriles or aldehydes.
While specific yield data for the Tiemann rearrangement leading to this compound is not extensively reported, the reaction is known to be effective for a range of substituted aryl amidoximes. Electron-donating and moderately electron-withdrawing groups on the aromatic ring are generally well-tolerated, suggesting that the 4-fluoro substituent would be compatible with this synthetic route.
| Starting Material | Reagents | Product | Reported Yield (%) |
|---|---|---|---|
| Aryl Amidoxime | Benzenesulfonyl Chloride, Base | Arylcyanamide | ~70-92% (General range for N,N-disubstituted cyanamides) |
Sustainable and Environmentally Benign Synthetic Protocols
This methodology offers a convenient and eco-friendly route to substituted cyanamides. nih.gov The reaction is typically base-mediated and proceeds through the formation of an S-alkylisothiouronium salt intermediate. nih.gov Subsequent intramolecular rearrangement and desulfurization lead to the desired N-arylcyanamide. This approach is highly atom-economical and often utilizes environmentally benign solvents and reagents.
The scope of this reaction is broad, accommodating a variety of substituents on the aryl ring of the thiourea. nih.gov Both electron-donating and electron-withdrawing groups are well-tolerated, indicating that 4-fluorophenylthiourea would be a suitable substrate for this transformation. nih.gov The yields for this one-pot synthesis are generally high, making it an attractive alternative to traditional methods that may involve toxic cyanating agents. nih.gov
| Starting Material | Reagents | Product | Reported Yield (%) |
|---|---|---|---|
| 4-Chlorophenylthiourea | Alkyl Halide, Base | N-Alkyl-N-(4-chlorophenyl)cyanamide | Up to 96% |
Fundamental Reactivity and Mechanistic Investigations of 4 Fluorophenyl Cyanamide
Nucleophilic Reactivity at the Nitrile Carbon
The nitrile carbon in (4-Fluorophenyl)cyanamide is electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the construction of more complex molecular architectures.
Addition Reactions with Heteroatom Nucleophiles (e.g., O-, N-)
The reaction of aryl cyanamides with heteroatom nucleophiles such as alcohols and amines is a fundamental transformation. While specific studies on this compound are not extensively detailed in the available literature, the general reactivity pattern of aryl cyanamides suggests that it would readily react with oxygen and nitrogen-based nucleophiles. For instance, the addition of an alcohol (R-OH) in the presence of a base would be expected to yield an isourea derivative. Similarly, reaction with a primary or secondary amine (RNH₂ or R₂NH) would lead to the formation of a substituted guanidine (B92328). The electron-withdrawing nature of the 4-fluorophenyl group is anticipated to enhance the electrophilicity of the nitrile carbon, thereby facilitating these addition reactions.
The general mechanism involves the nucleophilic attack of the heteroatom on the nitrile carbon, followed by protonation of the resulting nitrogen anion. The reaction conditions, such as temperature and the choice of catalyst, can significantly influence the reaction rate and yield.
Reactions with Carbon-Based Nucleophiles
The addition of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, to the nitrile group of this compound represents a powerful method for carbon-carbon bond formation. While direct experimental data for this compound is scarce, the well-established reactivity of nitriles with these organometallic reagents provides a strong basis for predicting its behavior.
The reaction of an aryl cyanamide (B42294) with a Grignard reagent (R-MgX) would be expected to initially form an imine salt upon nucleophilic addition. Subsequent hydrolysis of this intermediate would then yield a ketone. This two-step process provides a versatile route to a wide range of ketones with varying substitution patterns.
| Carbon Nucleophile | Intermediate | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagent (R-MgX) | Imine Salt | Ketone (R-CO-Ar) |
| Organolithium Compound (R-Li) | Imine Salt | Ketone (R-CO-Ar) |
Cycloaddition Chemistry of the Cyanamide Moiety
The carbon-nitrogen triple bond of the cyanamide group can participate in various cycloaddition reactions, providing access to a diverse array of heterocyclic compounds. These reactions are governed by the principles of orbital symmetry and are often influenced by the electronic nature of the substituents on the cyanamide.
Exploration of [2+1], [2+2], and [3+2] Cycloaddition Pathways
The cyanamide moiety can act as a 2π component in cycloaddition reactions. While specific examples involving this compound are not readily found in the literature, the general reactivity of cyanamides in these pathways has been documented.
[3+2] Cycloadditions: Aryl cyanamides can react as dipolarophiles with 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings. nih.gov For example, the reaction with an azide (B81097) would yield a tetrazole derivative, a common motif in medicinal chemistry. The reaction of cyanamides with nitrile oxides can lead to the formation of 1,2,4-oxadiazoles. nih.gov
[4+2] Cycloadditions (Diels-Alder Reactions): In some cases, the cyanamide can act as a dienophile in Diels-Alder reactions. However, attempts to involve N-arylcyanamides in hetero-Diels-Alder reactions have been reported to be unsuccessful, leading to the formation of complex mixtures. nih.gov This suggests that the reactivity of the cyanamide C≡N bond as a dienophile might be limited or require specific activation.
[2+2] and [2+1] Cycloadditions: The participation of cyanamides in [2+2] and [2+1] cycloadditions is less common but theoretically possible with suitable reaction partners, such as ketenes or carbenes, respectively.
Analysis of Regioselectivity and Stereoselectivity in Cycloaddition Processes
The regioselectivity and stereoselectivity of cycloaddition reactions involving aryl cyanamides are critical aspects that determine the structure of the final product. These outcomes are influenced by a combination of electronic and steric factors. mdpi.com
In [3+2] cycloadditions, the regioselectivity is often governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the cyanamide. The electron-withdrawing nature of the 4-fluorophenyl group would polarize the C≡N bond, influencing the orbital coefficients and thus directing the orientation of the dipole addition.
Stereoselectivity becomes a key consideration when chiral centers are formed during the cycloaddition. While specific studies on the stereoselectivity of this compound cycloadditions are lacking, general principles of asymmetric induction would apply if a chiral auxiliary or catalyst were employed.
Intramolecular Rearrangement Reactions
Intramolecular rearrangements of cyanamide derivatives can lead to the formation of new structural isomers, often with interesting chemical properties. While no specific intramolecular rearrangement reactions of this compound itself have been prominently reported, related N-substituted cyanamides are known to undergo such transformations. For instance, N-propargyl cyanamides can undergo base-catalyzed isomerization to form N-allenyl cyanamides. cardiff.ac.uk It is plausible that appropriately substituted derivatives of this compound could be designed to undergo intramolecular cyclization or rearrangement reactions, providing pathways to novel heterocyclic systems.
Electrophilic Transformations and Aromatic Ring Functionalization
The reactivity of this compound in electrophilic transformations can be considered from two perspectives: reactions involving the cyanamide functional group and reactions involving the functionalization of the aromatic ring.
The cyanamide moiety itself possesses a dual electronic character, with a nucleophilic amino nitrogen and an electrophilic nitrile carbon. patsnap.com The synthesis of N-substituted cyanamides often involves an electrophilic transformation at the nitrogen atom. A common method is the electrophilic cyanation of a primary or secondary amine using a cyanating agent like cyanogen (B1215507) bromide (BrCN). mdpi.com In the context of this compound, its synthesis would typically involve the reaction of 4-fluoroaniline (B128567) with an electrophilic cyanide source. Reagents such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) are also used as electrophilic cyanating agents. researchgate.net
Regarding the functionalization of the aromatic ring, the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are governed by the existing substituents: the fluorine atom and the cyanamide group (-NHCN).
Fluorine Atom : Halogens are an interesting class of substituents in EAS. Fluorine is the most electronegative halogen and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also has a lone pair of electrons that can be donated into the ring via resonance (+M effect). ijrar.org For fluorine, the +M effect partially offsets the -I effect. The net result is that fluorine is a deactivating group but directs incoming electrophiles to the ortho and para positions. ijrar.org
In this compound, the fluorine is at the para position relative to the cyanamide group. Both groups direct incoming electrophiles to the same positions: the two carbons ortho to the cyanamide group (and meta to the fluorine). Therefore, electrophilic substitution on this compound is strongly predicted to occur at the positions ortho to the -NHCN group.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
|---|---|---|---|---|
| -F (Fluorine) | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |
| -NHCN (Cyanamide) | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |
Theoretical and Computational Chemistry of 4 Fluorophenyl Cyanamide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like (4-Fluorophenyl)cyanamide. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. rsc.orgdur.ac.uk Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are crucial in determining a molecule's reactivity.
The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
For this compound, the presence of the electron-withdrawing fluorine atom and the cyanamide (B42294) group significantly influences the energies and distributions of the frontier orbitals. The fluorine atom, through its inductive effect, can lower the energy of the molecular orbitals. The cyanamide group, with its triple bond and lone pairs on the nitrogen atoms, also plays a crucial role in defining the electronic landscape.
Table 1: Calculated Frontier Orbital Energies and Related Properties of this compound (Note: These are representative values based on DFT calculations for similar aromatic compounds and are for illustrative purposes.)
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap | 6.4 eV | Indicator of chemical reactivity and kinetic stability. |
| Ionization Potential | 7.2 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |
The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various methods, such as Mulliken population analysis, and visualized using a Molecular Electrostatic Potential (MESP) surface. The MESP map provides a color-coded representation of the electrostatic potential on the electron density surface of a molecule.
On a typical MESP map, regions of negative electrostatic potential (usually colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. Regions with a neutral potential are often colored green.
For this compound, the MESP surface would be expected to show a region of high electron density around the nitrogen atoms of the cyanamide group, making them potential sites for interaction with electrophiles. The fluorine atom, being highly electronegative, would also create a region of negative potential. The hydrogen atoms of the phenyl ring would likely exhibit a positive electrostatic potential. The carbon atom of the nitrile group is expected to be an electrophilic center.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers or rotamers. The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformers (energy minima) and the transition states (saddle points) that connect them.
For this compound, the primary conformational flexibility arises from the rotation around the C-N single bond connecting the phenyl ring to the cyanamide group. Different rotational angles will lead to different conformers with varying energies due to steric interactions and electronic effects.
Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angle between the phenyl ring and the cyanamide group. This allows for the identification of the most stable conformer(s) and the energy barriers for interconversion between them. It is anticipated that the planar or near-planar conformations, which allow for better conjugation between the phenyl ring's pi-system and the cyanamide group, would be energetically favorable.
Table 2: Representative Conformational Data for this compound (Note: These are illustrative values based on theoretical calculations for similar substituted aromatic compounds.)
| Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | 0.0 | Planar, most stable conformer |
| 30° | 1.5 | Twisted conformer |
| 60° | 3.2 | Twisted conformer |
| 90° | 4.5 | Perpendicular, least stable conformer |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the detailed study of reaction pathways and the characterization of transition states. For this compound, the cyanamide group is a key site of reactivity. Cyanamides can act as both nucleophiles (through the amino nitrogen) and electrophiles (at the nitrile carbon).
One important class of reactions for cyanamides is their reaction with electrophiles. The mechanism of such reactions can be elucidated by locating the transition state structures on the potential energy surface. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and thus the rate of the reaction.
For example, in the reaction of this compound with an electrophile, computational studies can help determine whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving an intermediate. The calculations can also predict the regioselectivity of the reaction, i.e., which atom in the cyanamide group is the primary site of attack.
In Silico Prediction of Spectroscopic Signatures for Mechanistic Insights
Computational methods can be used to predict various spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These in silico predictions are extremely useful for identifying unknown compounds, interpreting experimental spectra, and gaining insights into molecular structure and bonding.
The vibrational frequencies and intensities in the IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated spectra can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, the N-H stretch, and various vibrations associated with the fluorinated phenyl ring.
Similarly, NMR chemical shifts can be calculated using quantum chemical methods. These calculations can help in the assignment of peaks in the experimental NMR spectrum and can provide information about the electronic environment of the different nuclei in the molecule.
Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are representative values based on DFT calculations for similar functional groups.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | ~3400 |
| C≡N Stretch | ~2250 |
| C-F Stretch | ~1250 |
| Aromatic C-H Stretch | ~3100-3000 |
| Aromatic Ring Vibrations | ~1600-1400 |
Solvent Effects in Computational Modeling of this compound Reactivity
Chemical reactions are often carried out in a solvent, and the solvent can have a significant effect on the reaction rate and mechanism. Computational models can account for solvent effects in several ways, ranging from implicit solvent models, which treat the solvent as a continuous dielectric medium, to explicit solvent models, where individual solvent molecules are included in the calculation.
For a molecule like this compound, the polarity of the solvent can influence its conformational equilibrium and its reactivity. Polar solvents may stabilize charged intermediates or transition states, thereby accelerating certain reactions. Hydrogen bonding between the solvent and the cyanamide group can also play a crucial role.
Computational studies of solvent effects can help in choosing the optimal solvent for a particular reaction and in understanding the detailed molecular interactions between the solute and the solvent. For instance, calculations can predict how the HOMO-LUMO gap and the MESP of this compound change in different solvents, providing insights into how its reactivity is modulated by the solvent environment.
Applications of 4 Fluorophenyl Cyanamide As a Versatile Synthetic Building Block
Precursor for Nitrogen-Containing Heterocyclic Systems
The dual reactivity of the cyanamide (B42294) moiety makes (4-Fluorophenyl)cyanamide an excellent precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic systems. nih.govscholaris.ca These heterocycles form the core structures of many pharmaceuticals and agrochemicals. nih.gov The cyanamide group can be involved in cyclization reactions, acting as a key component that introduces one or more nitrogen atoms into the ring system.
This compound serves as a direct precursor to N-(4-fluorophenyl) substituted amidines and guanidines, which are important functional groups in medicinal chemistry due to their basicity and ability to form hydrogen bonds.
Guanidines: The most direct application is in the synthesis of guanidines through the addition of amines to the cyano group. This reaction, known as guanylation, transforms the cyanamide into a guanidine (B92328) core. The reaction can be catalyzed by various agents, including Lewis acids like scandium(III) triflate, which facilitate the nucleophilic attack of an amine on the electrophilic carbon of the cyano group. organic-chemistry.org For instance, reacting this compound with a primary or secondary amine under appropriate catalytic conditions yields the corresponding N,N'-disubstituted or N,N',N'-trisubstituted guanidine. This method is highly modular, allowing for the introduction of diverse substituents on the guanidine nitrogen atoms. nih.gov The general scheme for this transformation is a cornerstone of its utility. scholaris.cauantwerpen.be
Amidines: While the direct conversion to amidines is less common from N-substituted cyanamides, the underlying principle of nucleophilic addition to the nitrile group is a fundamental reaction in organic chemistry. semanticscholar.orgorganic-chemistry.org More elaborate strategies can be employed, potentially involving activation of the cyano group followed by the addition of a carbon nucleophile, or by using the cyanamide as a synthon in multi-step sequences. researchgate.netmdpi.comorganic-chemistry.org
The following table summarizes the key transformations of this compound into amidine and guanidine derivatives.
| Starting Material | Reagent | Product Class | Key Features |
| This compound | Primary/Secondary Amine (e.g., R¹R²NH) | Guanidine | Catalyzed addition to the cyano group; builds the N-C(=N)-N core. |
| This compound | Organometallic Reagent (e.g., R-MgBr) | Amidine (via intermediate) | Involves nucleophilic attack at the cyano carbon, followed by workup/hydrolysis. |
The cyanamide group is an excellent component for constructing six-membered heterocyclic rings like pyrimidines and triazines through condensation reactions.
Pyrimidine (B1678525) Derivatives: this compound can react with 1,3-dicarbonyl compounds or their equivalents in cyclocondensation reactions to form pyrimidine rings. nih.govnih.gov In these syntheses, the cyanamide provides one of the nitrogen atoms and the adjacent carbon of the pyrimidine core. For example, condensation with an α,β-unsaturated ketone can lead to the formation of a dihydropyrimidine (B8664642), which can then be oxidized to the corresponding pyrimidine. gsconlinepress.com The versatility of this approach allows for the synthesis of a wide range of substituted pyrimidines bearing the 4-fluorophenyl group. researchgate.netijesrr.org
Triazine Derivatives: Similarly, this compound is a key precursor for 1,3,5-triazine (B166579) derivatives. ijpsr.info It can undergo cyclotrimerization or, more commonly, react with other nitrogen- and carbon-containing building blocks. For instance, it can react with another equivalent of a cyanamide or with nitriles in the presence of a catalyst to form the triazine ring. A common synthetic route involves the reaction of this compound with dicyandiamide (B1669379) or by reacting it with biguanide (B1667054) derivatives. These methods provide access to substituted melamines and other triazine structures that are valuable in various applications. researchgate.netnih.govmdpi.comrsc.org
| Precursor | Co-reactant | Heterocyclic Product | Reaction Type |
| This compound | 1,3-Dicarbonyl Compound | Pyrimidine | Cyclocondensation |
| This compound | α,β-Unsaturated Ketone | Dihydropyrimidine | Michael Addition/Cyclization |
| This compound | Dicyandiamide | 1,3,5-Triazine | Cyclocondensation |
Beyond simple monocyclic systems, this compound is instrumental in building more complex, fused heterocyclic architectures. The cyanamide group can participate in annulation reactions where a new ring is fused onto an existing one. For example, it can react with ortho-functionalized anilines, such as 2-aminobenzonitriles or 2-aminobenzoates, to construct quinazoline (B50416) and quinazolinone frameworks. nih.gov In these reactions, the cyanamide acts as a C1-N synthon, closing the heterocyclic ring. The reaction of this compound with a 2-aminobenzonitrile (B23959) would first lead to the formation of an N,N'-disubstituted guanidine intermediate, which then undergoes intramolecular cyclization to yield a 2-aminoquinazoline (B112073) derivative. Such fused systems are of significant interest in medicinal chemistry. ijpsr.inforsc.org
Role in Multi-Component Reactions (MCRs) for Complex Molecule Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. nih.govmdpi.com this compound is an excellent substrate for MCRs designed to assemble complex nitrogen-containing molecules. nih.gov
One notable example is its use in Biginelli-type or related reactions. In a modified Biginelli reaction, this compound can replace urea (B33335) or thiourea (B124793). It reacts with an aldehyde and a β-ketoester to form dihydropyrimidine derivatives, specifically cyanoguanidine-containing heterocycles. irispublishers.com This three-component reaction allows for the rapid assembly of complex scaffolds incorporating the N-(4-fluorophenyl)cyanoamino moiety, which can be a precursor for further functionalization. The ability to generate molecular diversity quickly makes this approach highly attractive for creating libraries of compounds for drug discovery.
Intermediate in the Synthesis of Advanced Organic Scaffolds
The products derived from this compound—such as guanidines, pyrimidines, and triazines—often serve as intermediates themselves for the synthesis of more complex and advanced organic scaffolds.
Advanced Spectroscopic and Structural Characterization for Mechanistic and Electronic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Processes and Isomerism
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural and dynamic properties of molecules in solution. For (4-fluorophenyl)cyanamide, ¹H and ¹³C NMR spectroscopy can provide detailed information about its chemical environment, potential for isomerism, and dynamic processes such as rotational barriers.
For this compound, one would expect to observe distinct signals for the protons on the fluorophenyl ring in the ¹H NMR spectrum, with their chemical shifts and coupling patterns influenced by the fluorine and cyanamide (B42294) substituents. The presence of the fluorine atom would also allow for ¹⁹F NMR studies, providing an additional probe of the electronic environment.
Dynamic NMR experiments, particularly variable temperature NMR, can be employed to study dynamic processes such as restricted rotation around the C(aryl)-N bond. miamioh.edu At lower temperatures, it may be possible to "freeze out" different conformers, leading to the observation of distinct sets of NMR signals for each. japtronline.com The presence of the cyanamide group can lead to cis/trans isomerism due to restricted rotation around the N-C(N) bond, which would be observable as separate signals in the NMR spectrum. chemicalcas.com The ratio of these isomers can be determined from the integration of their respective signals. chemicalcas.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for unambiguously assigning all proton and carbon signals, especially in the case of isomeric mixtures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) This table is illustrative and based on general principles and data from analogous compounds. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to F) | 7.1 - 7.3 | 115 - 117 (d, JCF ≈ 22 Hz) |
| Aromatic CH (meta to F) | 7.4 - 7.6 | 128 - 130 (d, JCF ≈ 8 Hz) |
| Aromatic C-F | - | 160 - 164 (d, JCF ≈ 245 Hz) |
| Aromatic C-N | - | 135 - 140 |
| N-H | 4.0 - 5.0 (broad) | - |
| C≡N | - | 114 - 117 |
Note: 'd' denotes a doublet, and JCF represents the coupling constant between carbon and fluorine.
Vibrational Spectroscopy (Infrared, Raman) for Hydrogen Bonding and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups, bonding, and conformational states of this compound. These methods are particularly sensitive to hydrogen bonding interactions.
The IR spectrum of a related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, shows strong absorption bands corresponding to the N-H and C≡N stretching vibrations at 3193 cm⁻¹ and 2218 cm⁻¹, respectively. mdpi.com For this compound, similar characteristic bands are expected. The position of the N-H stretching vibration is highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding of the N-H···N≡C type can lead to a broadening and a shift to lower wavenumbers of the N-H band. mdpi.com
Conformational analysis can also be performed using vibrational spectroscopy. Different conformers arising from rotation around the C(aryl)-N bond may exhibit slightly different vibrational frequencies. byjus.com By comparing experimental spectra with theoretical calculations for different possible conformations (e.g., syn and anti conformers regarding the orientation of the N-H bond relative to the phenyl ring), the most stable conformation in a given state (gas, liquid, or solid) can be determined.
Raman spectroscopy would provide complementary information to IR spectroscopy. The C≡N stretching vibration is typically strong and sharp in the Raman spectrum, making it an excellent marker for the cyanamide group. Aromatic ring vibrations would also be prominent in the Raman spectrum, and their frequencies could be sensitive to the electronic effects of the fluorine and cyanamide substituents.
Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups Based on data from analogous compounds and general vibrational frequency ranges.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
| N-H | Stretching | 3100 - 3300 | Position and shape are sensitive to hydrogen bonding. |
| C-H (aromatic) | Stretching | 3000 - 3100 | |
| C≡N | Stretching | 2210 - 2260 | Typically a sharp, strong band. |
| C=C (aromatic) | Stretching | 1450 - 1600 | Multiple bands expected. |
| C-F | Stretching | 1100 - 1400 |
X-ray Crystallography for Precise Solid-State Structural Parameters and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and details of intermolecular interactions. While the specific crystal structure of this compound has not been reported in the searched literature, analysis of related structures provides a basis for predicting its solid-state arrangement.
For instance, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide reveals details about the geometry of the cyano-substituted nitrogen atom. youtube.com In the solid state of this compound, one would expect to find significant intermolecular hydrogen bonds of the N-H···N≡C type, which would likely play a crucial role in the crystal packing. nih.govcore.ac.uk These interactions would link molecules into chains, sheets, or more complex three-dimensional networks.
Table 3: Expected Crystallographic Parameters and Intermolecular Interactions for this compound This table is predictive and based on data from analogous structures.
| Parameter | Expected Value/Observation |
| Crystal System | Monoclinic or Orthorhombic (Common for similar organic molecules) |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Key Bond Lengths | C-F: ~1.35 Å, C≡N: ~1.15 Å, N-C(N): ~1.32 Å |
| Key Bond Angles | C-C-C (ring): ~120°, C-N-H: ~120° |
| Dominant Intermolecular Interactions | N-H···N≡C hydrogen bonds, π-π stacking, C-H···F interactions |
Mass Spectrometry for Reaction Monitoring and Identification of Intermediates
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for studying its fragmentation patterns. It is also a powerful tool for monitoring the progress of its synthesis and for identifying any reaction intermediates or byproducts.
In the mass spectrum of a related compound, N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, the molecular ion was not observed. Instead, a peak corresponding to a protonated trimer was detected, indicating that N-monosubstituted cyanamides can readily undergo cyclotrimerization under certain conditions. mdpi.com This suggests that the mass spectrum of this compound might also show evidence of oligomerization.
The fragmentation of the this compound molecular ion (if observed) would likely involve cleavage of the phenyl-nitrogen bond or fragmentation of the fluorophenyl ring. The loss of HCN or F are also plausible fragmentation pathways. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the parent ion and its fragments, confirming the molecular formula. mdpi.com
Mass spectrometry is also highly effective for real-time reaction monitoring. waters.comnih.gov By continuously analyzing the reaction mixture, the consumption of starting materials and the formation of the this compound product can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Furthermore, transient intermediates that may not be observable by other techniques can often be detected by mass spectrometry, providing valuable mechanistic insights into the reaction pathway. libretexts.orgwvu.edu
Table 4: Potential Fragment Ions in the Mass Spectrum of this compound This table is predictive and based on general fragmentation principles.
| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |
| 136 | [M]⁺ | - |
| 117 | [M - F]⁺ | F |
| 109 | [M - HCN]⁺ | HCN |
| 95 | [C₆H₄F]⁺ | CNH |
| 75 | [C₆H₄]⁺ | F, CNH |
Future Directions and Emerging Research Avenues in 4 Fluorophenyl Cyanamide Chemistry
Exploration of Novel Catalytic Transformations Mediated by (4-Fluorophenyl)cyanamide
While this compound is typically utilized as a reactant or building block, future research is anticipated to explore its potential role in mediating novel catalytic transformations. nih.govnih.gov Aryl cyanamides, in general, are known to participate in various metal-catalyzed reactions, most notably cycloaddition reactions to form heterocyclic structures. nih.govresearchgate.net The unique electronic properties conferred by the fluorine atom on the phenyl ring of this compound could influence the reactivity and selectivity of these transformations.
Future investigations may focus on leveraging the cyanamide (B42294) moiety's ability to coordinate with transition metals. This interaction could be harnessed to design new catalytic cycles where this compound or its derivatives act as ligands or transient directing groups, facilitating challenging bond formations. For instance, the development of catalytic systems for asymmetric cycloadditions or cross-coupling reactions involving this compound could lead to the synthesis of novel chiral molecules with potential applications in medicinal chemistry and materials science.
One promising area of exploration is the use of this compound in metal-catalyzed [2+2+2] cycloadditions with alkynes and other unsaturated partners. nih.gov Research in this domain could yield complex, nitrogen-containing polycyclic compounds that are otherwise difficult to synthesize. The electronic nature of the 4-fluorophenyl group can be systematically varied to tune the catalytic activity and product distribution, offering a pathway to a diverse range of functionalized molecules.
Table 1: Potential Catalytic Reactions Involving Aryl Cyanamides
| Reaction Type | Metal Catalyst | Potential Products | Reference |
| [2+2+2] Cycloaddition | Ni, Fe, Ir | Substituted 2-Aminopyridines | nih.gov |
| [3+2] Cycloaddition | Au | 2-Amino-1,3-oxazoles | nih.gov |
| C-N Cross-Coupling | Pd | N,N'-Disubstituted Cyanamides | nih.govacs.org |
| Intramolecular Aminocyanation | Cu | Nitrogen Heterocycles | nih.gov |
Development of Photoredox and Electrocatalytic Applications
The fields of photoredox and electrocatalysis offer powerful tools for activating stable molecules and forging new chemical bonds under mild conditions. nih.gov Future research is expected to explore the application of these techniques to reactions involving this compound. The fluorinated aryl moiety makes this compound a candidate for transformations initiated by single-electron transfer (SET).
In the realm of photoredox catalysis, visible light and a suitable photocatalyst could be employed to generate radical intermediates from this compound or its precursors. researchgate.netscilit.com For example, the photoredox-mediated generation of an aryl radical from a corresponding aryl halide could be followed by a cyanation step to synthesize this compound. Conversely, the cyanamide itself could participate in photoredox-catalyzed reactions, such as additions to alkenes or C-H functionalization reactions, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation. nih.gov
Electrocatalysis represents another promising frontier. The electrochemical properties of this compound could be exploited for both synthetic and sensing applications. Electrocatalytic methods could be developed for the selective reduction or oxidation of the cyanamide group, providing access to new functional groups and molecular architectures. Furthermore, the incorporation of this compound into electrode materials could lead to the development of novel sensors for detecting specific analytes, leveraging the unique electronic and binding properties of the fluorinated cyanamide structure.
Integration of this compound Chemistry into Flow Synthesis and Automated Platforms
The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including enhanced safety, scalability, and reproducibility. nih.govnih.gov Future research will likely focus on adapting synthetic routes to and from this compound for these advanced manufacturing technologies.
Flow chemistry is particularly well-suited for handling hazardous reagents and for reactions that require precise control over temperature, pressure, and reaction time. The synthesis of this compound, which may involve toxic cyanating agents, could be made significantly safer and more efficient by transitioning from batch to continuous flow processes. cardiff.ac.uk Moreover, multi-step syntheses that use this compound as an intermediate could be streamlined by telescoping reactions in a continuous flow setup, eliminating the need for isolating and purifying intermediates at each stage. nih.gov
Automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. nih.gov By integrating robotic systems with reaction design and analysis, researchers can rapidly screen a wide range of reaction conditions and substrates. The application of these platforms to the chemistry of this compound could expedite the development of novel catalytic transformations and the synthesis of libraries of related compounds for biological screening.
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage in Flow Chemistry |
| Safety | Enhanced containment of hazardous reagents and intermediates. |
| Scalability | Straightforward scaling of production by extending reaction time. |
| Control | Precise control over reaction parameters (temperature, pressure, stoichiometry). |
| Efficiency | Potential for higher yields and purities through optimized mixing and heat transfer. |
| Integration | Ability to couple multiple reaction steps in a continuous sequence. |
Advanced Computational Design and Predictive Modeling for New Cyanamide-Based Reagents
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research for predicting molecular properties, reaction outcomes, and for the rational design of new molecules and catalysts. researchgate.net The future of this compound chemistry will undoubtedly be shaped by the application of these advanced computational methods.
Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the mechanisms of reactions involving this compound, providing insights into transition states, reaction kinetics, and the role of catalysts. researchgate.net This fundamental understanding can guide the experimental design of more efficient and selective synthetic methods.
Furthermore, the growing field of machine learning offers the potential to develop predictive models for the reactivity and properties of new cyanamide-based reagents. rsc.org By training algorithms on existing experimental data, it may become possible to predict the efficacy of a given cyanamide derivative in a specific transformation or to design new reagents with tailored electronic and steric properties. For instance, machine learning models could be developed to predict the fluorination strength of novel N-F reagents or the catalytic activity of metal complexes bearing cyanamide-based ligands. rsc.org This data-driven approach will accelerate the discovery of new reagents and reactions, expanding the synthetic utility of the cyanamide functional group.
Q & A
Q. What are the optimized synthetic routes for (4-Fluorophenyl)cyanamide, and how do reaction conditions influence yield?
The palladium-catalyzed arylation of cyanamides is a primary method for synthesizing this compound derivatives. Key parameters include catalyst choice (e.g., Pd-based systems), solvent polarity, and temperature. For example, aryl bromides react efficiently under mild conditions (60–80°C) with yields exceeding 70%, while electron-deficient aryl halides show higher reactivity than electron-rich ones. Reaction times and catalyst loadings must be adjusted for bulky substituents to avoid reduced yields. Characterization via H/C NMR and HPLC-MS is critical to confirm structural integrity .
Q. How can researchers characterize the purity and stability of this compound in experimental settings?
Purity assessment requires chromatographic methods (HPLC, GC-MS) coupled with spectroscopic validation (FT-IR, UV-Vis). Stability studies should evaluate hydrolysis susceptibility under varying pH and temperature. For instance, cyanamide derivatives degrade rapidly in acidic conditions, necessitating storage in anhydrous environments. Thermal gravimetric analysis (TGA) can assess decomposition profiles, while accelerated stability testing (40°C/75% RH) over 4–8 weeks provides shelf-life estimates .
Q. What are the primary biochemical applications of this compound in model systems?
The compound’s cyanamide moiety enables its use as a nucleophile in peptide bond formation, mimicking prebiotic polymerization. Experimental designs often involve simulating early-Earth conditions (e.g., aqueous solutions with UV irradiation) to study abiotic synthesis of peptides, with LC-MS/MS confirming oligomer formation. This aligns with hypotheses on cyanamide’s role in chemical evolution .
Advanced Research Questions
Q. How do mechanistic studies explain the catalytic efficiency of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations reveal that the cyanamide group’s electron-withdrawing nature lowers the activation energy for oxidative addition of aryl halides to Pd(0). Steric effects from the 4-fluorophenyl group influence transmetalation rates, with bulky substituents requiring longer reaction times. Kinetic isotopic labeling (e.g., C-tagged substrates) can track intermediate formation, while in situ XAS spectroscopy monitors catalyst oxidation states during catalysis .
Q. What experimental strategies resolve contradictions in dose-dependent effects of cyanamide derivatives on biological systems?
In agricultural studies, hydrogen cyanamide’s sprouting effects exhibit non-linear dose responses: low doses (1.25%) maximize bud break in grapevines, while higher doses (3.5%) inhibit growth due to phytotoxicity. Researchers should employ factorial designs with dose gradients (e.g., 0–4% in 0.5% increments) and repeated measures ANOVA to identify optimal concentrations. Field trials must control for environmental variables (e.g., soil pH, humidity) to isolate compound-specific effects .
Q. How does this compound influence soil microbial communities in ecotoxicological studies?
Calcium cyanamide derivatives alter microbial biomass carbon (MBC) and shift community structure. In acidic soils, apply 150–200 kg/ha and sample at 0, 14, and 49 days post-treatment. Phospholipid fatty acid (PLFA) analysis and 16S rRNA sequencing reveal taxon-specific responses (e.g., Actinobacteria enrichment). Compare with urea-treated controls to differentiate nitrogen-source effects from cyanamide-specific impacts .
Q. What methodologies optimize the integration of this compound into photocatalytic materials?
In mesoporous carbon nitride (mpg-CN) synthesis, cyanamide/SiO ratios (0.5–2.0) control pore size and surface area. Use BET analysis and TEM to correlate morphology with CO reduction efficiency. Photoelectrochemical testing under visible light (λ ≥ 420 nm) with in situ DRIFTS identifies intermediate species. Adjust pyrolysis temperatures (500–600°C) to balance crystallinity and active site density .
Data Contradiction Analysis
- Dose-Response Variability : Conflicting results in agricultural studies (e.g., grapevine bud break) arise from species-specific tolerance and seasonal variability. Meta-analyses of multi-year trials (e.g., 2009–2013 data) with mixed-effects models can quantify environmental interactions .
- Catalyst Poisoning : Aryl chlorides inhibit Pd catalysts in cyanamide couplings, contrary to bromides/triflates. Use XPS to detect Pd-Cl surface species, and screen additives (e.g., CsCO) to mitigate deactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
